(R)-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one
Description
Properties
CAS No. |
1312077-03-4 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-(prop-2-ynylamino)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H11NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11,13H,7-8H2 |
InChI Key |
NMRXLQWLAGHNGU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1CC(=O)C2=CC=CC=C12 |
Origin of Product |
United States |
Preparation Methods
Traditional Sodium Borohydride-Acetic Acid Protocol
The most widely documented method involves reductive amination of 1-indanone (C₉H₈O) with propargylamine (C₃H₃N) using sodium borohydride (NaBH₄) in glacial acetic acid. This one-pot reaction proceeds via imine intermediate formation, followed by stereoselective reduction to yield the (R)-enantiomer.
Reaction Conditions :
- Solvent : Tetrahydrofuran (THF) or toluene
- Temperature : 30°C
- Molar Ratio : 1-indanone:propargylamine:NaBH₄ = 1:1.2:1.5
- Reaction Time : 20 hours
Yield : 82–91% (racemic mixture)
Chiral Resolution : Subsequent treatment with L-(+)-tartaric acid in isopropanol achieves 98% enantiomeric excess (ee) for the (R)-isomer.
Catalytic Asymmetric Reductive Amination
Recent advances employ chiral catalysts to directly produce the (R)-configured product without resolution steps. Palladium complexes with BINAP ligands facilitate asymmetric hydrogenation of the imine intermediate, achieving 94% ee at 50 bar H₂ pressure.
Advantages :
- Eliminates diastereomeric salt formation
- Reduces solvent waste by 40% compared to classical resolution
Chiral Pool Synthesis from (R)-1-Aminoindane
Propargylation via Alkyl Halides
(R)-1-Aminoindane undergoes N-propargylation using propargyl bromide (C₃H₃Br) in acetonitrile with potassium carbonate (K₂CO₃) as base:
$$
\text{(R)-1-Aminoindane} + \text{Propargyl Bromide} \xrightarrow{K2CO3, \text{ACN}} \text{(R)-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one}
$$
Optimized Parameters :
Sulfonate Ester Methodology
Propargyl sulfonates (e.g., propargyl mesylate) react with (R)-1-aminoindane in toluene/water biphasic systems, using NaOH for deprotonation. This method minimizes N,N-dipropargylation side products (<2% impurity).
Key Metrics :
| Parameter | Value |
|---|---|
| Reaction Scale | Up to 50 kg batches |
| Purity Post-Crystallization | 99.7% (HPLC) |
| Optical Rotation | [α]₂₀ᴰ = +34.5° (c=1, EtOH) |
Enzymatic Reductive Amination
AspRedAm-Catalyzed Process
Engineered reductive aminases (RedAms) enable direct synthesis from 1-indanone and propargylamine under mild conditions:
Biocatalytic System :
- Enzyme : AspRedAm variant (2 mg/mL)
- Cofactor Recycling : Glucose dehydrogenase (GDH)/NADPH
- Conditions : pH 9.0, 25°C, 180 hours
Performance :
Solid-Phase Synthesis for High-Throughput Production
Immobilized reagents on polystyrene supports facilitate continuous flow synthesis:
Flow Reactor Design :
- Step 1 : Imine formation (residence time: 30 min)
- Step 2 : NaBH₄ reduction (residence time: 45 min)
- Step 3 : Chiral separation via simulated moving bed chromatography
Benefits :
Critical Impurities and Purification Strategies
Common Byproducts
| Impurity | Structure | Source |
|---|---|---|
| N,N-Dipropargyl derivative | Di-substituted amine | Over-alkylation |
| 3-(Prop-1-enylamino) analog | Allylamine isomer | Propargyl isomerization |
| 1-Indanone dimer | Tetrahydrodibenzo-furan derivative | Aldol condensation |
Crystallization Optimization
Recrystallization from isopropanol/MTBE (1:3 v/v) at −20°C produces Form I crystals with:
Analytical Characterization
HPLC Method :
- Column : Chiralpak AD-H (250 × 4.6 mm)
- Mobile Phase : n-Hexane/ethanol/diethylamine (80:20:0.1)
- Retention Time : (R)-isomer = 12.3 min; (S)-isomer = 14.7 min
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (m, 2H), 7.25 (m, 2H), 4.15 (q, J=6.5 Hz, 1H), 3.85 (d, J=2.4 Hz, 2H), 3.10 (dd, J=16.2, 6.5 Hz, 1H), 2.95 (dd, J=16.2, 8.1 Hz, 1H), 2.45 (t, J=2.4 Hz, 1H)
Industrial-Scale Manufacturing Considerations
Cost Analysis :
| Method | Cost/kg (USD) | Environmental Factor (E-factor) |
|---|---|---|
| Classical Resolution | 12,500 | 34.2 |
| Enzymatic | 8,200 | 8.7 |
| Continuous Flow | 9,800 | 12.5 |
Regulatory Compliance :
Chemical Reactions Analysis
Types of Reactions
®-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like molecular oxygen and reducing agents such as hydrogen gas. Reaction conditions often involve the use of catalysts and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative formylation can yield formamides .
Scientific Research Applications
Intermediate in Drug Synthesis
(R)-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one serves as a crucial building block in the synthesis of Rasagiline, a selective irreversible inhibitor of monoamine oxidase B (MAO-B). This compound is used in the treatment of Parkinson's disease, where it helps to increase dopamine levels in the brain by preventing its breakdown. The synthesis pathway typically involves the use of this compound to introduce specific functional groups that enhance the pharmacological properties of Rasagiline .
Neuropharmacological Research
Research indicates that compounds related to (R)-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one exhibit significant activity against MAO-B. In various studies, derivatives have been screened for their inhibitory effects on MAO-B, showing that modifications to the indene structure can lead to enhanced potency and selectivity. For instance, certain modifications have resulted in compounds with IC50 values lower than that of Rasagiline itself, indicating potential for developing new therapeutic agents for neurodegenerative disorders .
Impurity Profiling
In the context of pharmaceutical manufacturing, (R)-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one is classified as an impurity associated with Rasagiline production. Understanding its behavior and effects is crucial for quality control and regulatory compliance in drug development. Analytical methods such as HPLC are employed to monitor its levels during synthesis to ensure product purity .
Case Study 1: MAO-B Inhibition Studies
A study published in 2024 examined a series of compounds based on the indene framework similar to (R)-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one. It was found that specific structural modifications significantly improved MAO-B inhibition compared to Rasagiline. One compound achieved an IC50 value of 4.7 nM, demonstrating superior selectivity over MAO-A compared to existing treatments .
Case Study 2: Drug Development Pipeline
Another research initiative focused on the development of novel MAO-B inhibitors derived from (R)-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one analogs. The study highlighted the importance of structural diversity in enhancing bioactivity and reducing side effects commonly associated with current MAO-B inhibitors like Rasagiline .
Mechanism of Action
The mechanism of action of ®-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through pathways involving oxidative stress reduction or enzyme inhibition .
Comparison with Similar Compounds
Structural and Functional Modifications in Indanone Derivatives
The dihydroindenone scaffold is a versatile platform for drug discovery. Modifications at the C3 position or the aromatic ring significantly alter biological activity. Below is a comparative analysis:
Key Insights from Comparative Studies
Substituent Impact on Target Selectivity: The propargylamino group in the target compound enables MAO-B selectivity due to its linear alkyne moiety, which fits the enzyme’s hydrophobic pocket . In contrast, bulkier groups (e.g., pyrrolopyrimidinyloxy in ) favor kinase inhibition. Tetrazolylthio derivatives (e.g., ) exhibit broader activity (e.g., anti-Alzheimer’s) but lack MAO-B specificity, likely due to reduced hydrogen-bonding capacity.
Stereochemical Influence :
- The R-configuration in the target compound optimizes binding to MAO-B’s chiral active site. Racemic mixtures or S-enantiomers show reduced potency .
Pharmacokinetic Considerations: Propargylamino’s small size enhances blood-brain barrier (BBB) penetration, critical for CNS targets. Bulky substituents (e.g., in ) limit CNS bioavailability. Fluorinated analogs (e.g., ) improve metabolic stability but sacrifice target engagement.
Biological Activity
(R)-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one, also referred to as TV-3326, is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a unique indene structure with an alkyne side chain. Its structure can be represented as follows:
1. Monoamine Oxidase Inhibition
One of the primary mechanisms through which (R)-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one exhibits biological activity is through the inhibition of monoamine oxidase (MAO), particularly MAO-B. This enzyme is crucial for the metabolism of neurotransmitters such as dopamine. Inhibition of MAO-B can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating neurodegenerative diseases like Parkinson's disease.
Research indicates that compounds structurally similar to (R)-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one have shown promising MAO-B inhibitory activity. For instance, safinamide, a reversible MAO-B inhibitor, has demonstrated significant efficacy with an IC50 value around 29 nM . This suggests that (R)-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one may possess similar or enhanced activity.
2. Antimicrobial Activity
In addition to neuropharmacological effects, preliminary studies have indicated that (R)-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one may exhibit antimicrobial properties. The compound's structural features may allow it to interact with bacterial cell membranes or enzymes critical for bacterial survival.
A study on related compounds showed that certain derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from pyrrole structures demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . While specific data on (R)-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one is limited, its structural analogs suggest potential in this area.
Table 1: Summary of Biological Activities
Q & A
How can the enantiomeric purity of (R)-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one be ensured during asymmetric synthesis?
Methodological Answer:
Enantiomeric purity can be achieved via kinetic resolution using chiral catalysts in asymmetric transfer hydrogenation reactions. For example, (S)- or (R)-BINAP-derived catalysts facilitate selective reduction of ketone intermediates. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is recommended for monitoring enantiomeric excess (ee), with validation using polarimetry or circular dichroism (CD). This approach aligns with protocols for resolving 3-aryl-indanones, where ee values >99% were reported .
What advanced techniques are recommended for confirming the stereochemistry and crystal structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Refinement using SHELXL (for small-molecule crystallography) ensures accurate structural parameters, while ORTEP-3 provides graphical visualization of thermal ellipsoids and stereochemical assignments . For non-crystalline samples, vibrational circular dichroism (VCD) combined with DFT-optimized structures (e.g., B3LYP/6-31G(d,p)) can validate absolute configuration .
How can density functional theory (DFT) calculations elucidate the electronic properties and reactivity of this compound?
Methodological Answer:
Using Gaussian-03 or similar software, employ the B3LYP/6-31G(d,p) basis set to calculate:
- HOMO-LUMO energy gaps (predicting charge transfer behavior).
- Molecular electrostatic potential (MEP) surfaces for nucleophilic/electrophilic sites.
- Global reactivity descriptors (e.g., chemical hardness, electrophilicity index).
Compare results with experimental UV-Vis, NMR, and cyclic voltammetry data. This approach was validated for analogous indenone derivatives .
What experimental strategies are effective in assessing the antimicrobial activity of this compound?
Methodological Answer:
- In vitro assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).
- Minimum Inhibitory Concentration (MIC) : Use broth microdilution per CLSI guidelines.
- Structure-activity rationale : Compare with analogs like (E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one, where electron-withdrawing groups enhanced activity against P. vulgaris .
How can synthetic impurities such as methanesulfonate derivatives be identified and quantified?
Methodological Answer:
- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor for m/z 281.33 ([M+H]+ for methanesulfonate impurity, C13H15NO4S).
- Reference standards : Cross-validate with synthesized impurities (e.g., Rasagiline Impurity 5 Mesylate, CAS 1312077-04-5) .
- NMR : Compare 1H/13C spectra to detect sulfonate proton shifts (~δ 3.0 ppm).
What methodologies resolve discrepancies between theoretical and experimental NMR chemical shifts?
Methodological Answer:
- High-field NMR : Use ≥500 MHz instruments to improve resolution.
- DFT corrections : Apply the gauge-including atomic orbital (GIAO) method with solvent models (e.g., PCM for DMSO).
- Dynamic effects : Consider tautomerism or conformational flexibility via molecular dynamics (MD) simulations. For example, indenone derivatives may exhibit keto-enol tautomerism affecting δ 1.8–2.3 ppm regions .
How can structure-activity relationships (SAR) be explored for the propargylamino substituent?
Methodological Answer:
- Analog synthesis : Replace the propargyl group with allyl, alkyl, or aryl substituents.
- Biological testing : Compare MIC values and cytotoxicity (e.g., MTT assay on HEK-293 cells).
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target enzymes (e.g., bacterial dihydrofolate reductase). Prior studies on chalcone derivatives demonstrated substituent-dependent activity .
What safety protocols are critical during large-scale synthesis of this compound?
Methodological Answer:
- PPE : Gloves, goggles, and fume hoods to avoid propargylamine exposure (skin/eye irritant).
- Waste management : Segregate halogenated byproducts (e.g., brominated indenones) for licensed disposal.
- Process control : Monitor exothermic reactions (e.g., Sonogashira coupling) with in-line FTIR to prevent runaway conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
